REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.Br[C:15]1[S:19][C:18]([C:20]2([OH:24])[CH2:23][CH2:22][CH2:21]2)=[N:17][CH:16]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC>[NH2:1][C:2]1[CH:3]=[C:4]([C:15]2[S:19][C:18]([C:20]3([OH:24])[CH2:23][CH2:22][CH2:21]3)=[N:17][CH:16]=2)[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:2.3.4|
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])B(O)O
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Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)C1(CCC1)O
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Name
|
tetrakis(triphenyl-phosphine)palladium(0)
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Quantity
|
5.72 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
148 mL
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
360 mL
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Type
|
solvent
|
Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture was degassed
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
|
ADDITION
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Details
|
the mixture was diluted with ethyl acetate (500 mL)
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Type
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FILTRATION
|
Details
|
filtered through Celite (ethyl acetate rinse)
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Type
|
WASH
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Details
|
The filtrate was washed with brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The impure material was split into two batches
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Type
|
CUSTOM
|
Details
|
each purified by Chromatography on silica gel (70:30 to 0:100 hexanes:ethyl acetate)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=C(S1)C1(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 91 mmol | |
AMOUNT: MASS | 26.53 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |